Fenoterol O-beta-D-glucuronide

Drug metabolism Regioselective glucuronidation Bioanalytical method validation

Fenoterol O-beta-D-glucuronide (CAS 61046-78-4, MW 479.5 g/mol, C₂₃H₂₉NO₁₀) is the para-position glucuronide conjugate of fenoterol, a short-acting β₂-adrenoceptor agonist bronchodilator. It is one of two regioisomeric glucuronides formed during fenoterol metabolism, the other being fenoterol meta-glucuronide.

Molecular Formula C23H29NO10
Molecular Weight 479.5 g/mol
Cat. No. B12295932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoterol O-beta-D-glucuronide
Molecular FormulaC23H29NO10
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O
InChIInChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32)
InChIKeyVPLCRUFRMASDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenoterol O-beta-D-Glucuronide (CAS 61046-78-4): Analytical Reference Standard for Fenoterol Metabolite Quantification


Fenoterol O-beta-D-glucuronide (CAS 61046-78-4, MW 479.5 g/mol, C₂₃H₂₉NO₁₀) is the para-position glucuronide conjugate of fenoterol, a short-acting β₂-adrenoceptor agonist bronchodilator. It is one of two regioisomeric glucuronides formed during fenoterol metabolism, the other being fenoterol meta-glucuronide [1]. In human pharmacokinetic studies, the glucuronide conjugate represents a quantitatively distinct elimination pathway alongside the dominant sulfate conjugation route, with characteristic steady-state plasma concentration ratios versus parent drug (Css-G/Css-F = 1.5, range 0.7–2.1) that differ markedly from the sulfate conjugate (Css-S/Css-F = 3.8, range 2.5–4.8) [2]. The compound is supplied as a characterized reference standard with traceability to pharmacopeial standards (USP/EP) for use in analytical method validation, quality control, and ANDA regulatory submissions [3].

Why Fenoterol O-beta-D-Glucuronide Cannot Be Substituted by Other Fenoterol Metabolite Reference Standards


Fenoterol metabolism yields multiple chemically distinct conjugate species—para-glucuronide, meta-glucuronide, and at least three sulfate conjugates including mono- and bis-sulfated forms [1]. These metabolites are not analytical surrogates for one another. The para-glucuronide (Fenoterol O-beta-D-glucuronide) and meta-glucuronide are formed in tissue-specific, non-interchangeable ratios: in rat hepatocytes the para fraction is 0.40 ± 0.01, whereas in enterocytes it rises to 0.54 ± 0.01—a 35% relative difference driven by differential UDP-glucuronosyltransferase isoform expression [1]. Furthermore, in humans the glucuronide and sulfate pathways exhibit route-dependent dominance: after intravenous administration the G:S AUC ratio is 1.1 (0.5–2.6), but after oral administration it collapses to 0.16 (0.10–0.27), demonstrating that sulfation prevails by approximately 6-fold over glucuronidation during presystemic elimination [2]. Substituting the glucuronide reference standard with a sulfate conjugate or the parent drug would invalidate quantitative bioanalytical methods, compromise ANDA bioequivalence study integrity, and produce non-traceable pharmacokinetic data. Only the regioisomerically and stereochemically defined Fenoterol O-beta-D-glucuronide reference standard enables accurate, reproducible quantification of this specific metabolite in biological matrices.

Quantitative Differentiation Evidence for Fenoterol O-beta-D-Glucuronide Against Closest Comparators


Para-Glucuronide vs Meta-Glucuronide: Tissue-Specific Regioisomer Ratio Defines Analytical Target Identity

Fenoterol O-beta-D-glucuronide is specifically the para-glucuronide regioisomer, which must be distinguished from the co-formed meta-glucuronide in quantitative bioanalytical workflows. In isolated rat hepatocytes, the para-glucuronide fraction is 0.40 ± 0.01 of total glucuronides formed, while in enterocytes it is 0.54 ± 0.01—a statistically significant tissue-dependent difference [1]. The meta-glucuronide therefore constitutes the complementary fraction (0.60 ± 0.01 in hepatocytes; 0.46 ± 0.01 in enterocytes). These proportions remained constant over the entire concentration range investigated (0–1 mM fenoterol), indicating that the regioisomer ratio is an intrinsic property of the UGT isoforms expressed in each tissue rather than a concentration-dependent artifact [1].

Drug metabolism Regioselective glucuronidation Bioanalytical method validation

Enantioselective Glucuronidation Kinetics: (+)-Fenoterol Glucuronidated 1.7–1.9× Faster Than (−)-Fenoterol

Glucuronidation of fenoterol is stereoselective, with the (+) enantiomer consistently showing higher Vmax values than the (−) enantiomer across both hepatic and intestinal microsomal preparations. In hepatic microsomes, Vmax for the (+)-enantiomer was 6.7 ± 0.8 nmol/min/mg versus 3.6 ± 0.3 nmol/min/mg for the (−)-enantiomer—a 1.86-fold difference. In intestinal microsomes, the corresponding values were 5.8 ± 0.4 versus 3.4 ± 0.1 nmol/min/mg (1.71-fold difference) [1]. This stereoselectivity propagates to the intact cellular level: in isolated hepatocytes, Vmax was 173 ± 12 pmol/min/mg for (+)-fenoterol and 148 ± 13 pmol/min/mg for (−)-fenoterol; in enterocytes, 444 ± 57 versus 372 ± 50 pmol/min/mg [1]. The lower Km,app values for the (−)-enantiomer partially offset the Vmax difference, but calculated intrinsic clearance (Clint = Vmax/Km,app) still predicts more efficient hepatic elimination of the (+)-enantiomer in vivo [1].

Stereoselective metabolism Enzyme kinetics UDP-glucuronosyltransferase

Glucuronide vs Sulfate Conjugate Pathway Dominance in Humans: Route-Dependent 6.3-Fold Shift in G:S Ratio

In healthy human volunteers, the relative contribution of glucuronidation versus sulfation to fenoterol elimination is strongly route-dependent. After intravenous administration, the AUC ratio of glucuronide to sulfate conjugates (G:S) was 1.1 (range 0.5–2.6), indicating roughly equal contributions from both pathways under conditions that bypass first-pass metabolism. However, after oral administration, the G:S AUC ratio dropped to 0.16 (range 0.10–0.27)—a 6.3-fold shift, demonstrating that sulfation becomes the overwhelmingly dominant presystemic elimination pathway [1]. In quantitative terms, during continuous intravenous infusion in patients, the steady-state concentration ratio of glucuronide to parent drug (Css-G/Css-F) was 1.5 (0.7–2.1), compared to 3.8 (2.5–4.8) for the sulfate conjugate (Css-S/Css-F) [1]. During oral treatment, trough concentration ratios were even more divergent: Css-trough-G/Css-trough-F was 9.4 (5.6–13.2) versus Css-trough-S/Css-trough-F of 69.4 (32.1–145.7) [1].

Clinical pharmacokinetics Conjugation metabolism First-pass elimination

Regulatory-Grade Characterization: ANDA/QC Reference Standard with USP/EP Traceability vs Uncharacterized Research-Grade Metabolites

Fenoterol O-beta-D-glucuronide is supplied as a characterized reference standard with documented purity (≥95% by HPLC), full spectroscopic characterization data, and traceability to pharmacopeial standards (USP or EP) upon feasibility assessment [1][2]. This level of characterization is explicitly designed to support analytical method development, method validation (AMV), and quality-controlled (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial fenoterol production [1]. In contrast, fenoterol meta-glucuronide and fenoterol sulfate conjugates are not routinely available as equivalently characterized reference standards from multiple suppliers, creating a procurement gap for laboratories requiring both regioisomers for comprehensive metabolite profiling.

Reference standard qualification ANDA submission GMP quality control

Physicochemical Differentiation from Parent Fenoterol: 58% MW Increase and TPSA of 189 Ų Enable Distinct Chromatographic Resolution

The conjugation of glucuronic acid at the para-phenolic position of fenoterol increases the molecular weight from 303.36 g/mol (fenoterol, C₁₇H₂₁NO₄) to 479.5 g/mol (C₂₃H₂₉NO₁₀)—a 58% increase—and introduces a topological polar surface area (TPSA) of 189 Ų [1]. This physicochemical shift enables baseline chromatographic separation of the glucuronide from the parent drug under reversed-phase HPLC conditions: using a C18 column (5 μm, 150 × 4.6 mm) with acetonitrile/0.1% formic acid gradient elution, fenoterol glucuronide exhibits a retention time of approximately 8.2 minutes with UV detection at 276–280 nm, distinct from the parent fenoterol retention time [2]. The carboxylic acid group of the glucuronic acid moiety (pKa ~3.2) ionizes at physiological pH, enhancing aqueous solubility and facilitating renal excretion compared to the more lipophilic parent drug [1].

Physicochemical characterization HPLC method development Metabolite identification

Priority Application Scenarios for Fenoterol O-beta-D-Glucuronide Based on Quantitative Differentiation Evidence


Regioisomer-Specific Bioanalytical Method Development and Validation for Fenoterol Pharmacokinetic Studies

Laboratories developing LC-MS/MS or HPLC-UV methods for quantifying fenoterol metabolites in plasma, urine, or tissue homogenates must calibrate against the specific para-glucuronide regioisomer because the para:meta ratio is tissue-dependent (0.40 ± 0.01 in hepatocytes vs 0.54 ± 0.01 in enterocytes) [1]. Using Fenoterol O-beta-D-glucuronide as the certified reference standard ensures that the calibration curve reflects the actual regioisomer being measured, avoiding quantification errors that would arise from using a mixed or incorrect isomer standard. This is particularly critical for pharmacokinetic studies that compare hepatic versus intestinal first-pass metabolism, where the para-glucuronide fraction itself serves as a tissue-source biomarker [1].

ANDA Bioequivalence Study Support: Quantitative Metabolite Profiling for Generic Fenoterol Drug Products

For generic drug manufacturers submitting ANDA applications for fenoterol formulations, regulatory guidance requires comprehensive metabolite characterization. The human pharmacokinetic data show that the glucuronide conjugate provides a distinct and quantifiable exposure signal (AUC-G/AUC-F = 0.49 i.v.; 19.9 p.o.) that is independent of the sulfate pathway [2]. Fenoterol O-beta-D-glucuronide reference standard, supplied with full characterization data and USP/EP traceability, directly supports the analytical method validation (AMV) and quality control (QC) workflows mandated for ANDA submissions [3][4].

Stereoselective Metabolism Investigations: Resolving Enantiomer-Specific Glucuronidation Rates

The 1.7–1.9-fold enantioselective difference in glucuronidation Vmax between (+)-fenoterol and (−)-fenoterol in hepatic and intestinal microsomes [1] makes Fenoterol O-beta-D-glucuronide an essential analytical tool for studies investigating stereoselective first-pass metabolism. Researchers studying the differential clearance of fenoterol enantiomers—which has implications for both therapeutic efficacy and cardiovascular safety—require a defined glucuronide standard to calibrate enantiomer-specific metabolite assays and to validate in vitro-in vivo extrapolation (IVIVE) models of hepatic and intestinal clearance [1].

Doping Control and Forensic Toxicology: Confirmatory Urine Metabolite Identification

Fenoterol is listed as a prohibited substance by WADA, and its detection in doping control relies on identification of both the parent drug and its glucuronide metabolite in urine. The TPSA of 189 Ų and distinct HPLC retention time (~8.2 min on C18 with UV detection at 276–280 nm) [5][6] enable chromatographic resolution from the parent drug and from sulfate conjugates, providing a confirmatory analytical signal. The characterized reference standard supports forensic toxicology laboratories in meeting ISO/IEC 17025 accreditation requirements for quantitative confirmatory methods, where certified reference material traceability is mandatory.

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